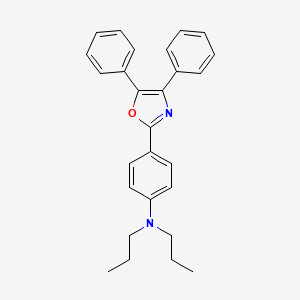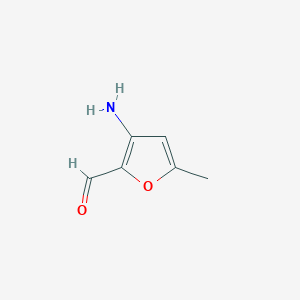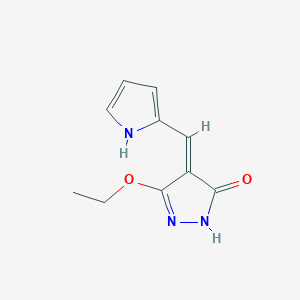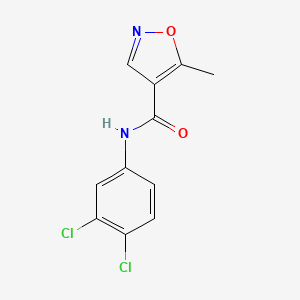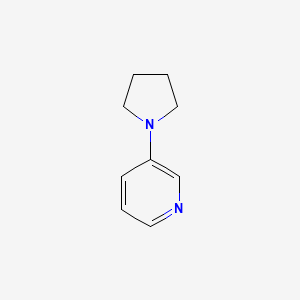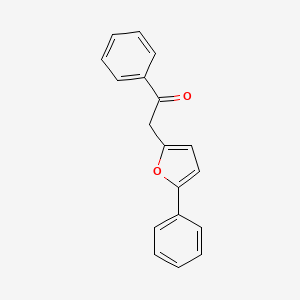
1-Phenyl-2-(5-phenylfuran-2-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-(5-phenylfuran-2-YL)ethanone is an organic compound with the molecular formula C18H14O2. It is a member of the furan family, characterized by the presence of a furan ring, a five-membered aromatic ring with one oxygen atom. This compound is notable for its unique structure, which includes both phenyl and furan groups, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
The synthesis of 1-Phenyl-2-(5-phenylfuran-2-YL)ethanone typically involves the reaction of 5-phenylfuran-2-carbaldehyde with acetophenone in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like sodium hydroxide. The mixture is usually refluxed for several hours to ensure complete reaction .
The key steps involve the formation of the furan ring and subsequent attachment of the phenyl groups, which can be achieved through various organic synthesis techniques .
Análisis De Reacciones Químicas
1-Phenyl-2-(5-phenylfuran-2-YL)ethanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Aplicaciones Científicas De Investigación
1-Phenyl-2-(5-phenylfuran-2-YL)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound’s potential biological activity is of interest for drug discovery and development. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, although specific studies are limited.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents. Its interactions with biological targets are a subject of ongoing investigation.
Mecanismo De Acción
The mechanism by which 1-Phenyl-2-(5-phenylfuran-2-YL)ethanone exerts its effects is not fully understood. its structure suggests potential interactions with various molecular targets, such as enzymes and receptors. The furan ring and phenyl groups may facilitate binding to specific sites, influencing biological pathways and processes .
Comparación Con Compuestos Similares
1-Phenyl-2-(5-phenylfuran-2-YL)ethanone can be compared with other similar compounds, such as:
1-Phenyl-2-(2-furyl)ethanone: This compound has a similar structure but with a different substitution pattern on the furan ring.
2-Acetylfuran: A simpler furan derivative with a ketone group, used in various chemical syntheses.
Benzofuran derivatives: Compounds containing fused benzene and furan rings, which exhibit different chemical and biological properties.
Propiedades
Número CAS |
54980-24-4 |
|---|---|
Fórmula molecular |
C18H14O2 |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
1-phenyl-2-(5-phenylfuran-2-yl)ethanone |
InChI |
InChI=1S/C18H14O2/c19-17(14-7-3-1-4-8-14)13-16-11-12-18(20-16)15-9-5-2-6-10-15/h1-12H,13H2 |
Clave InChI |
BRYLPPDNGVDCDT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(O2)CC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12878354.png)
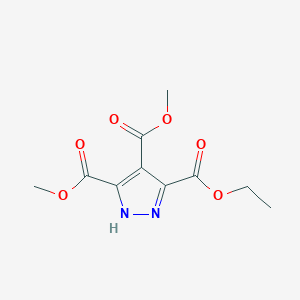
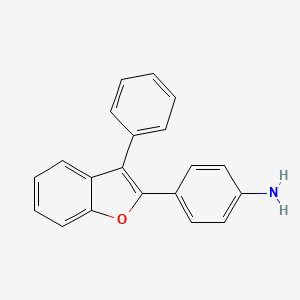

![Cyclohexanol, 1-[(3-methyl-5-isoxazolyl)methyl]-](/img/structure/B12878392.png)
![2-(Aminomethyl)-6-cyanobenzo[d]oxazole](/img/structure/B12878400.png)
